Cas no 556808-29-8 ((S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine)
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine Chemical and Physical Properties
Names and Identifiers
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- (11BS)-N-[(S)-1-苯基乙基]-联萘并[2,1-D:1',2'-F][1,3,2]二氧膦杂-4-胺
- (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine
- (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- (11bS)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1,2-f][1,3,2]dioxaphosphepin-4-amine
- N-(1-Phenylethyl)d
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- Inchi: 1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3
- InChI Key: OXUOPBPAVLQNGC-UHFFFAOYSA-N
- SMILES: P1(NC(C)C2C=CC=CC=2)OC2C=CC3C=CC=CC=3C=2C2=C(C=CC3C=CC=CC2=3)O1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 585
- XLogP3: 7.5
- Topological Polar Surface Area: 38.3
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0674-100mg |
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
556808-29-8 | 98%,99%e.e. | 100mg |
¥682.2 | 2024-07-19 | |
| Ambeed | A1006109-100mg |
(11bS)-(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
556808-29-8 | 97% | 100mg |
$106.0 | 2025-02-25 |
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Introduction to (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (CAS No. 556808-29-8)
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (CAS No. 556808-29-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of phosphorus-containing heterocycles and is characterized by its unique structural features and potential biological activities. The compound's structure includes a dioxaphosphepin core, which is a six-membered ring containing a phosphorus atom, and an N-substituted amine group attached to a phenylethyl moiety. These structural elements contribute to its diverse chemical properties and potential applications in drug discovery.
The synthesis of (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine has been the subject of several recent studies. One notable approach involves the use of palladium-catalyzed coupling reactions to construct the dioxaphosphepin core. This method has been optimized to achieve high yields and stereoselectivity, making it a preferred route for large-scale production. The chiral center at the phenylethyl group is crucial for the compound's biological activity, and various enantioselective synthesis methods have been developed to ensure the desired stereochemistry.
In terms of its biological activity, (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine has shown promising results in several areas of medicinal chemistry. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, recent studies have demonstrated that this compound can effectively inhibit the activity of certain kinases, which are important targets in cancer therapy. The mechanism of action involves binding to the active site of the enzyme, thereby blocking its catalytic activity and leading to downstream effects on cell proliferation and survival.
Another area where (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine has shown promise is in neurodegenerative diseases. Research has indicated that this compound can modulate the activity of specific receptors in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The exact mechanism by which it exerts these effects is still under investigation, but preliminary data suggest that it may involve interactions with neurotransmitter systems and signaling pathways.
The pharmacokinetic properties of (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine have also been studied extensively. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed following oral administration and shows good bioavailability. It also demonstrates low toxicity in animal models, making it a promising candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine in various therapeutic applications. Early-phase trials have focused on assessing its pharmacokinetics and safety profile in healthy volunteers and patients with specific diseases. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
In addition to its therapeutic potential, (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine has also been explored for its use as a tool compound in academic research. Its unique structure and biological activities make it a valuable reagent for studying enzyme inhibition and receptor modulation. Researchers have used this compound to gain insights into the mechanisms underlying various disease processes and to identify new targets for drug development.
The future prospects for (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel delivery systems that can improve its pharmacokinetic properties and target specific tissues or organs.
In conclusion, (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine (CAS No. 556808-29-8) is a versatile compound with significant potential in both research and clinical applications. Its unique structural features and biological activities make it an important molecule for further investigation in the fields of medicinal chemistry and pharmaceutical science.
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